molecular formula C16H26N4O4 B13233332 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13233332
M. Wt: 338.40 g/mol
InChI Key: ICSKVXUUXTUVMC-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a triazole ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research applications.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine and triazole rings can engage in various binding interactions with enzymes, receptors, or other biomolecules, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C16H26N4O4/c1-10(2)13-12(14(21)22)17-18-20(13)11-7-6-8-19(9-11)15(23)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,21,22)

InChI Key

ICSKVXUUXTUVMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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